

Physical and chemical properties of "1-Bromo-3,5-difluoro-2-iodobenzene"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3,5-difluoro-2-iodobenzene**

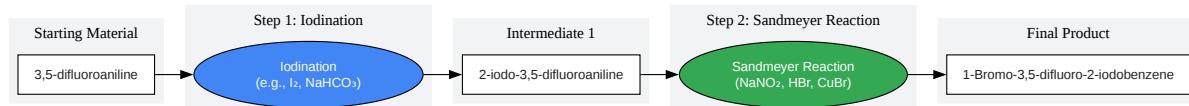
Cat. No.: **B068294**

[Get Quote](#)

An In-depth Technical Guide to 1-Bromo-3,5-difluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **1-Bromo-3,5-difluoro-2-iodobenzene**. This polyhalogenated aromatic compound is a valuable and versatile intermediate in organic synthesis, particularly in the fields of material science and drug discovery. Its unique substitution pattern allows for selective and sequential functionalization, making it a key building block for complex molecular architectures.


Core Physical and Chemical Properties

The physicochemical properties of **1-Bromo-3,5-difluoro-2-iodobenzene** are summarized below. Due to the limited availability of experimental data for this specific isomer, properties of the closely related compound 1-Bromo-3,5-difluorobenzene are included for reference and estimation.

Property	Value
IUPAC Name	1-Bromo-3,5-difluoro-2-iodobenzene
CAS Number	175278-11-2[1][2]
Molecular Formula	C ₆ H ₂ BrF ₂ I
Molecular Weight	318.89 g/mol [2]
Appearance	Expected to be a liquid or low-melting solid
Boiling Point	Not specified. For reference, 1-Bromo-3,5-difluorobenzene has a boiling point of 140 °C.[3]
Density	Not specified. For reference, the density of 1-Bromo-3,5-difluorobenzene is 1.676 g/mL at 25 °C.[3]
Solubility	Expected to be soluble in common organic solvents and sparingly soluble in water.[4]
Refractive Index (n ₂₀ /D)	Not specified. For reference, the refractive index of 1-Bromo-3,5-difluorobenzene is 1.499.[3]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **1-Bromo-3,5-difluoro-2-iodobenzene** is not widely published, a plausible synthetic route can be devised from commercially available starting materials, leveraging established organometallic and halogenation methodologies. A potential synthetic workflow is outlined below.

[Click to download full resolution via product page](#)

A proposed synthetic pathway for **1-Bromo-3,5-difluoro-2-iodobenzene**.

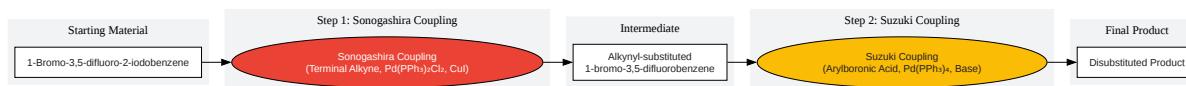
Representative Experimental Protocol: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. The following is a general protocol for the synthesis of a related compound, 1-bromo-3,5-difluorobenzene, which can be adapted for the final step of the proposed synthesis.[5][6][7]

- **Diazotization:** 3,5-difluoroaniline (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr, ~2.5-3.0 eq). The solution is cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite (NaNO₂, ~1.0 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.
- **Sandmeyer Reaction:** In a separate flask, copper(I) bromide (CuBr, catalytic amount) is dissolved in HBr.
- The cold diazonium salt solution is slowly added to the CuBr/HBr solution.
- The reaction mixture is allowed to warm to room temperature and then gently heated to facilitate the evolution of nitrogen gas and the formation of the brominated product.
- **Work-up and Purification:** The product is typically isolated by steam distillation or solvent extraction. The organic layer is washed, dried, and purified by fractional distillation or column chromatography to yield the final product.

Chemical Reactivity and Applications in Drug Development

The key feature of **1-Bromo-3,5-difluoro-2-iodobenzene** in synthetic chemistry is the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend C-I > C-Br >> C-F.[8] This allows for selective functionalization at the iodine position, leaving the bromine available for a subsequent, different coupling reaction. This sequential functionalization is


highly valuable in the synthesis of complex molecules for drug discovery and material science.

[1]

The fluorine atoms on the ring can enhance thermal stability, chemical resistance, and influence the electronic properties of the final molecule.[1] In a pharmaceutical context, fluorine substitution is a common strategy to improve metabolic stability and binding affinity.

Experimental Workflow: Sequential Sonogashira and Suzuki Cross-Coupling

The differential reactivity can be exploited in a one-pot, two-step reaction sequence to introduce different substituents onto the aromatic core.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]

- 6. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 7. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of "1-Bromo-3,5-difluoro-2-iodobenzene"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068294#physical-and-chemical-properties-of-1-bromo-3-5-difluoro-2-iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com